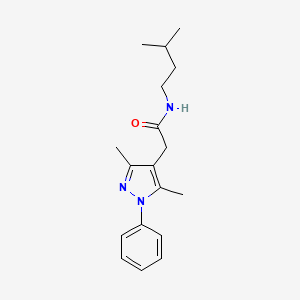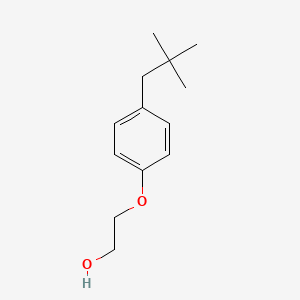
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol . It is also known by other names such as 2-(p-tert-pentylphenoxy)ethanol and p-t-Amylphenoxyethanol . This compound is a colorless oily liquid that is used in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol can be achieved through several methods. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is particularly useful for preparing ethers and involves the reaction of an alcohol with a strong base such as sodium hydride (NaH) to form the alkoxide ion, which then reacts with the alkyl halide .
Analyse Des Réactions Chimiques
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with strong bases such as sodium hydride to form the corresponding alkoxide ion . This compound can also undergo condensation reactions, such as the reaction with 2,4-dinitrophenylhydrazine to form 2,4-dinitrophenylhydrazone derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol has a wide range of scientific research applications. It is used as a solvent for cellulose acetate, dyes, inks, and resins . Additionally, it is employed as a preservative in pharmaceuticals, cosmetics, and lubricants due to its germicidal and germistatic properties . In the field of organic synthesis, this compound is used as an intermediate in the production of various chemicals .
Mécanisme D'action
The mechanism of action of 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent cell death . This compound is effective against certain strains of bacteria, including Pseudomonas aeruginosa, but is less effective against other gram-negative and gram-positive organisms .
Comparaison Avec Des Composés Similaires
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol is similar to other phenoxyethanol compounds, such as 2-phenoxyethanol and 2-(p-tert-amylphenoxy)ethanol . These compounds share similar chemical structures and properties, but this compound is unique due to its specific molecular structure and the presence of the 2,2-dimethylpropyl group . This structural difference can influence its reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
118608-97-2 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-[4-(2,2-dimethylpropyl)phenoxy]ethanol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)10-11-4-6-12(7-5-11)15-9-8-14/h4-7,14H,8-10H2,1-3H3 |
Clé InChI |
VJUJAUKZRYMWNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC=C(C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
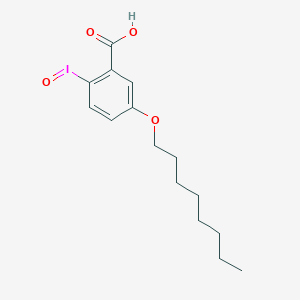
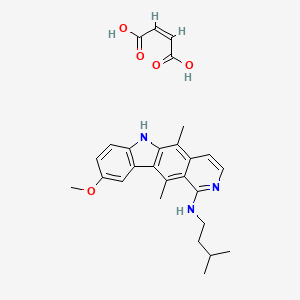
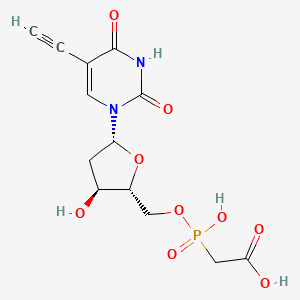
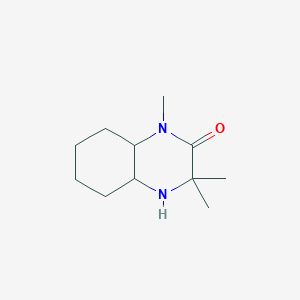
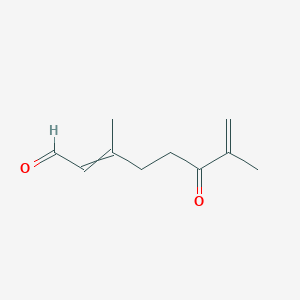
![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
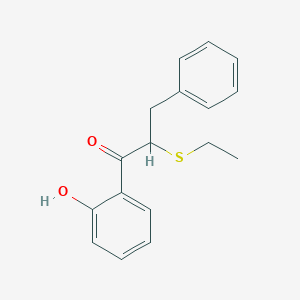
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
